
Barbituric acid, 5-butyl-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-butyl-1,3-diphenyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the 5-butyl-1,3-diphenyl derivative, specific starting materials such as butyl-substituted malonic acid and diphenylurea are used. The reaction is usually carried out in the presence of a strong acid or base to facilitate the condensation process .
Industrial Production Methods: Industrial production of barbituric acid derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Barbituric acid derivatives, including the 5-butyl-1,3-diphenyl variant, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize barbituric acid derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: Barbituric acid derivatives are used as building blocks in organic synthesis. They serve as precursors for the synthesis of more complex molecules and are involved in various catalytic reactions .
Biology: In biological research, barbituric acid derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Some barbituric acid derivatives have pharmacological properties and are used in the development of sedative and hypnotic drugs. They are also investigated for their potential anti-cancer and anti-microbial activities .
Industry: In the industrial sector, barbituric acid derivatives are used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, some derivatives act as central nervous system depressants by binding to gamma-aminobutyric acid (GABA) receptors. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron .
Comparaison Avec Des Composés Similaires
5,5-Diethylbarbituric acid:
1,3-Dimethylbarbituric acid: Used in various organic synthesis reactions.
5-Phenylbarbituric acid: Studied for its potential pharmacological activities.
Uniqueness: The 5-butyl-1,3-diphenyl derivative of barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
745-34-6 |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
5-butyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Clé InChI |
BDXKIVHGIVLZBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


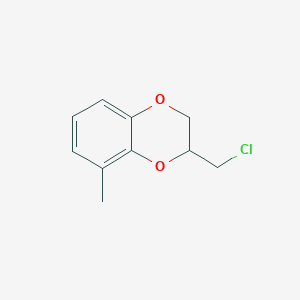

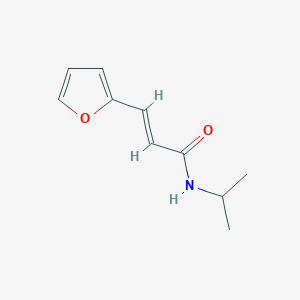
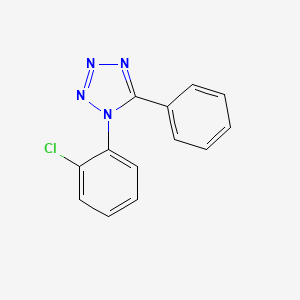
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)

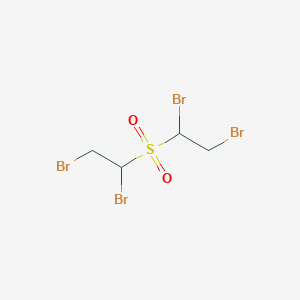

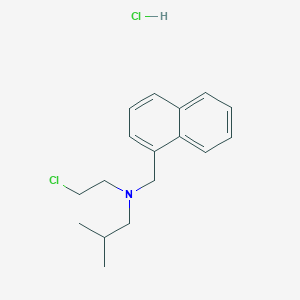
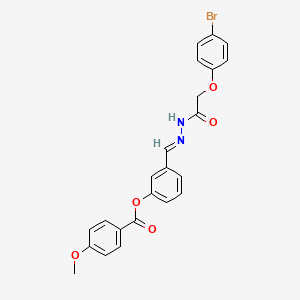
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)

